molecular formula C12H9ClN2O B8758944 (2-Amino-5-chloro-phenyl)-pyridin-4-yl-methanone CAS No. 105192-42-5

(2-Amino-5-chloro-phenyl)-pyridin-4-yl-methanone

Cat. No. B8758944
CAS RN: 105192-42-5
M. Wt: 232.66 g/mol
InChI Key: FPRZFKUEVICJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-5-chloro-phenyl)-pyridin-4-yl-methanone is a useful research compound. Its molecular formula is C12H9ClN2O and its molecular weight is 232.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Amino-5-chloro-phenyl)-pyridin-4-yl-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-5-chloro-phenyl)-pyridin-4-yl-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

105192-42-5

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

(2-amino-5-chlorophenyl)-pyridin-4-ylmethanone

InChI

InChI=1S/C12H9ClN2O/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-7H,14H2

InChI Key

FPRZFKUEVICJMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C2=CC=NC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-chloroaniline (2.0 g, 16 mmol) in 30 mL of TCE was added drop wise to a solution of BCl3 (1M in DCM) (24 ml, 24 mmol) with ice bath cooling, over a period of 15 min and the reaction mixture stirred at that temperature for an additional 10 min. 4-Cyanopyridine (2.0 g, 19 mmol) and AlCl3 (3.0 g, 22 mmol) were added with ice-water cooling. The solution was allowed to warm to room temperature and stirred for 30 min. The resulting solution was refluxed at 160° C. for 4 h and stirred at room temperature overnight. The reaction mixture was then treated with 30 mL of 3N HCl and the mixture was refluxed at 110° C. for 1.5 h. The reaction mixture was allowed to cool down to room temperature and the solution was adjusted to pH12 with 6N NaOH and then diluted water and DCM. The resulting two layers were separated and the aqueous layer was extracted with DCM three times and the organic layers combined and dried over sodium sulfate. After removal of the solvent, the resulting solid was washed with ether to yield (2-amino-5-chloro-phenyl)-pyridin-4-yl-methanone (2.8 g, 75%).
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2 g
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24 mL
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30 mL
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